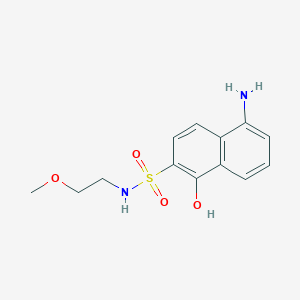
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C13H16N2O4S. It is known for its unique structure, which includes an amino group, a hydroxy group, and a sulfonamide group attached to a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene, followed by reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions, and the sulfonamide group is typically added via sulfonation followed by amide formation with 2-methoxyethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its sulfonamide group can inhibit certain enzymes, while the amino and hydroxy groups can interact with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-hydroxy-N-(2-ethoxyethyl)naphthalene-2-sulfonamide
- 5-Amino-1-hydroxy-N-(2-methoxypropyl)naphthalene-2-sulfonamide
- 5-Amino-1-hydroxy-N-(2-methoxybutyl)naphthalene-2-sulfonamide
Uniqueness
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Propiedades
Número CAS |
92890-08-9 |
|---|---|
Fórmula molecular |
C13H16N2O4S |
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
5-amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-19-8-7-15-20(17,18)12-6-5-9-10(13(12)16)3-2-4-11(9)14/h2-6,15-16H,7-8,14H2,1H3 |
Clave InChI |
GHJOGDGOOSDBAS-UHFFFAOYSA-N |
SMILES canónico |
COCCNS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


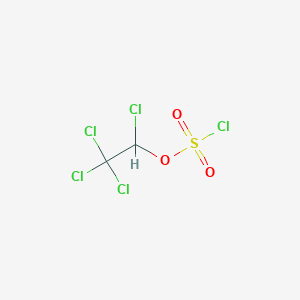
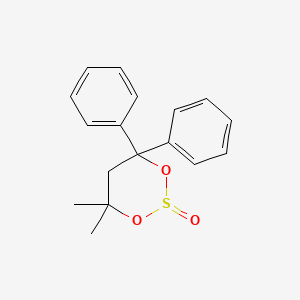

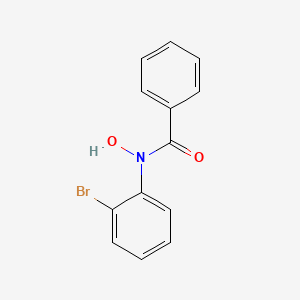
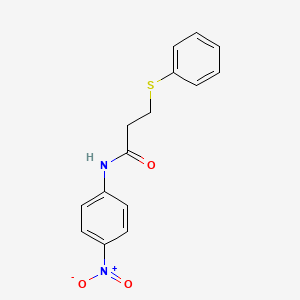
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
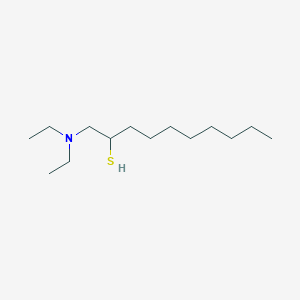
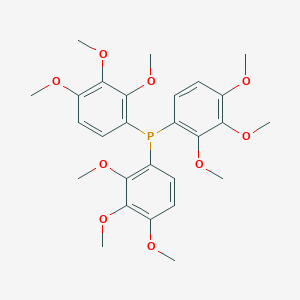
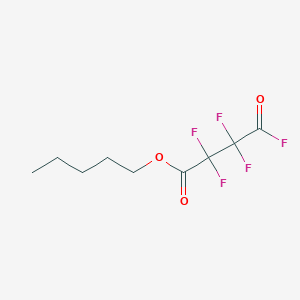
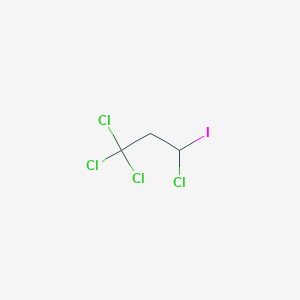
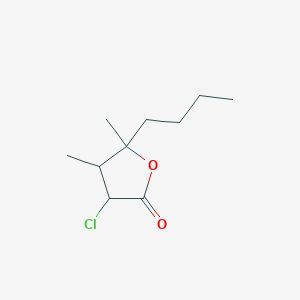
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
